Boc-NH-PEG5-CH2CH2COOH
Description
Structural Characterization and Nomenclature
The molecular architecture of tert-butoxycarbonyl-nitrogen-amido-polyethylene glycol five units-acid reflects a carefully engineered design incorporating multiple functional domains within a single molecular framework. The compound possesses the molecular formula C₁₈H₃₅NO₉ with a precise molecular weight of 409.5 grams per mole, establishing its position within the medium molecular weight range of polyethylene glycol derivatives. The International Union of Pure and Applied Chemistry systematic nomenclature designates this compound as 3-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid, reflecting its complete structural connectivity.
The structural characterization reveals several distinctive molecular regions that contribute to its functional versatility. The tert-butoxycarbonyl protecting group occupies the terminal position, providing steric bulk and acid-labile protection for the underlying amine functionality. The central polyethylene glycol spacer consists of precisely five ethylene oxide repeating units, creating a flexible, hydrophilic chain segment that imparts solubility and biocompatibility characteristics. The terminal carboxylic acid group provides a reactive handle for conjugation reactions and contributes to the overall polarity of the molecule.
Physical property analysis demonstrates the compound's favorable characteristics for biological applications. The calculated logarithm of the partition coefficient between octanol and water (XLogP3-AA) value of -0.3 indicates moderate hydrophilicity, supporting aqueous solubility while maintaining some lipophilic character. The hydrogen bonding profile shows two hydrogen bond donor sites and nine hydrogen bond acceptor sites, reflecting the compound's capacity for extensive intermolecular interactions with biological systems. The rotatable bond count of 20 underscores the conformational flexibility inherent in the polyethylene glycol backbone, enabling adaptive molecular conformations in diverse chemical environments.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₃₅NO₉ | |
| Molecular Weight | 409.5 g/mol | |
| XLogP3-AA | -0.3 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 9 | |
| Rotatable Bonds | 20 | |
| Exact Mass | 409.23118169 Da |
Historical Development of PEG-Based Linkers in Chemical Biology
The evolutionary trajectory of polyethylene glycol-based linkers in chemical biology spans more than five decades, representing a paradigm shift in bioconjugation strategy and pharmaceutical design. The foundational work in polyethylene glycol bioconjugation emerged during the 1970s when researchers first demonstrated the conjugation of polyethylene glycol to proteins, achieving extended circulation times and reduced immunogenicity compared to unmodified biomolecules. These pioneering studies established the fundamental principle that polyethylene glycol attachment could dramatically alter the pharmacological properties of biological macromolecules through mechanisms involving increased hydrodynamic radius, reduced renal clearance, and enhanced circulation persistence.
The development of monodisperse polyethylene glycol linkers with defined molecular weights and terminal functionalities emerged as a significant advancement during the 1990s, enabling more precise bioconjugation strategies and reproducible molecular architectures. This technological evolution represented a departure from the polydisperse polyethylene glycol reagents that characterized earlier generations, offering researchers the ability to achieve exact molecular control and consistent batch-to-batch performance. The transition toward monodisperse systems facilitated the development of complex polyethylene glycol architectures, including branched configurations, heterobifunctional designs, and cleavable linkages that expanded the scope of possible applications.
Contemporary research has witnessed a trend toward increasingly sophisticated polyethylene glycol architectures and larger polymer molecular weights, accompanied by stringent purity requirements and comprehensive characterization protocols. The pharmaceutical industry has successfully translated these technological advances into clinical applications, with twelve approved polyethylene glycol-modified biopharmaceuticals demonstrating the commercial viability and therapeutic benefit of this approach. The evolution from simple homobifunctional spacers to sophisticated heterobifunctional, cleavable, and branched architectures reflects the growing understanding of structure-function relationships in polyethylene glycol-mediated bioconjugation.
The historical development reveals several key property advantages that have driven the widespread adoption of polyethylene glycol linkers in chemical biology applications. Water solubility emerges as a fundamental characteristic, with ethylene oxide repeating units forming hydrogen bonds with water molecules to achieve high aqueous solubility. Biocompatibility represents another crucial property, as polyethylene glycol exhibits minimal toxicity and has received regulatory approval for various biomedical applications. The conformational flexibility arising from freely rotating carbon-oxygen bonds provides adaptability to diverse molecular environments, while low immunogenicity characteristics minimize adverse immune responses in biological systems.
Role of Boc Protection in Amine-Functionalized PEG Derivatives
The tert-butoxycarbonyl protecting group strategy represents a cornerstone methodology in the synthesis and application of amine-functionalized polyethylene glycol derivatives, providing both synthetic accessibility and controlled reactivity profiles. The tert-butoxycarbonyl group offers exceptional stability under a wide range of reaction conditions, including highly basic environments, while remaining readily removable under mild acidic conditions such as trifluoroacetic acid treatment or low pH aqueous conditions. This dual stability-lability profile enables selective protection of reactive amine groups during complex synthetic sequences, allowing for orthogonal chemistry approaches and sequential functionalization strategies.
The mechanistic basis for tert-butoxycarbonyl protection involves the formation of a carbamate linkage between the amine substrate and the protecting group, creating a stable but acid-labile bond that can be cleaved to regenerate the free amine functionality. Research has demonstrated efficient and environmentally favorable protocols for tert-butoxycarbonyl protection of various structurally and electronically diverse aromatic and aliphatic amines using di-tert-butyl dicarbonate in the presence of polyethylene glycol-400 at room temperature. These studies revealed excellent yields with both low and high molecular weight polyethylene glycol systems, establishing the compatibility between polyethylene glycol chemistry and tert-butoxycarbonyl protection strategies.
The synthetic advantages of tert-butoxycarbonyl protection in polyethylene glycol derivatives extend beyond simple amine masking to encompass sophisticated molecular engineering applications. The protected amine functionality enables stepwise peptide synthesis, drug delivery system construction, and biomaterial functionalization through controlled deprotection and subsequent coupling reactions. In antibody-drug conjugate development, tert-butoxycarbonyl-protected polyethylene glycol linkers facilitate the construction of complex molecular architectures while maintaining synthetic tractability and purification feasibility.
The deprotection mechanism proceeds through acid-catalyzed cleavage of the carbamate bond, generating carbon dioxide, isobutylene, and the free amine product. This clean deprotection profile minimizes side product formation and simplifies purification procedures, contributing to the widespread adoption of tert-butoxycarbonyl protection in pharmaceutical and materials chemistry applications. The mild acidic conditions required for deprotection are compatible with most polyethylene glycol backbones and functional groups, ensuring broad applicability across diverse molecular systems.
| Protection Aspect | Characteristic | Benefit |
|---|---|---|
| Stability Range | Basic to neutral conditions | Enables complex synthetic sequences |
| Deprotection Conditions | Mild acidic environment | Preserves sensitive functionalities |
| Byproducts | Carbon dioxide, isobutylene | Clean reaction profile |
| Compatibility | Polyethylene glycol systems | Broad synthetic applicability |
| Applications | Bioconjugation, drug delivery | Versatile platform chemistry |
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO9/c1-18(2,3)28-17(22)19-5-7-24-9-11-26-13-15-27-14-12-25-10-8-23-6-4-16(20)21/h4-15H2,1-3H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYBVZICXVYKRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Boc Protection of the Primary Amine
The initial step involves protecting the primary amine of the PEG backbone. A common approach utilizes di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions. For instance, reacting PEG5-diamine with Boc anhydride in tetrahydrofuran (THF) at 0–5°C yields mono-Boc-protected PEG5-amine, avoiding overprotection. The reaction is quenched with aqueous citric acid, and the product is extracted using dichloromethane (DCM).
Key Parameters
Amidation with Carboxylic Acid Precursors
The Boc-protected PEG5-amine is subsequently amidated with a carboxylic acid derivative. For t-Boc-N-amido-PEG5-acid, succinic anhydride is a preferred electrophile due to its high reactivity toward amines. The reaction proceeds in anhydrous DMF with 4-dimethylaminopyridine (DMAP) as a catalyst, yielding the amide-linked PEG5-carboxylic acid intermediate.
Reaction Conditions
Deprotection and Final Purification
The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 1–2 hours at room temperature. The resulting free amine is neutralized with triethylamine (TEA), and the product is purified via silica gel chromatography or preparative HPLC.
Optimization Insights
-
Acid Strength : Mild acids (e.g., TFA) prevent PEG chain degradation.
-
Chromatography : Gradient elution with methanol/DCM (5–20%) isolates the product at >95% purity.
Industrial-Scale Production Challenges
Scalability of PEGylation
Scaling up PEG5 spacer synthesis requires precise control over ethylene oxide polymerization. Batch reactors with automated feed systems maintain consistent chain lengths, but residual catalysts (e.g., potassium hydroxide) must be thoroughly removed to avoid side reactions.
Table 1: Comparison of PEGylation Methods
| Method | Yield (%) | Purity (%) | Chain Length Uniformity |
|---|---|---|---|
| Anionic Polymerization | 78 | 92 | Moderate |
| Epoxide Ring-Opening | 85 | 97 | High |
| Solid-Phase Synthesis | 65 | 89 | Low |
Cost-Efficiency of Protecting Groups
Boc protection is cost-prohibitive at large scales due to the expense of Boc anhydride. Alternatives like Fmoc (fluorenylmethyloxycarbonyl) are explored but require harsher deprotection conditions (piperidine), which may degrade PEG chains.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR confirms successful Boc protection and amidation. Key peaks include:
Mass Spectrometry
High-resolution ESI-MS validates molecular weight (theoretical: 409.5 g/mol). Observed m/z: 409.3 [M+H]⁺.
Applications in Drug Delivery
t-Boc-N-amido-PEG5-acid’s dual functionality enables conjugation to proteins (via amine-reactive esters) and controlled release (via Boc deprotection). For example, in antibody-drug conjugates (ADCs), the carboxylic acid links to lysine residues on antibodies, while the Boc-protected amine allows post-conjugation modification.
Case Study: PROTAC Synthesis
In proteolysis-targeting chimeras (PROTACs), t-Boc-N-amido-PEG5-acid serves as a linker between E3 ligase ligands and target protein binders. The Boc group ensures stability during synthesis, while the PEG spacer enhances solubility in physiological buffers .
Analyse Des Réactions Chimiques
Types of Reactions
t-Boc-N-amido-PEG5-acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid group can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form stable amide bonds.
Deprotection Reactions: The t-Boc group can be removed under mild acidic conditions to yield the free amine.
Common Reagents and Conditions
EDC or DCC: Used as activators in the formation of amide bonds.
Mild Acidic Conditions: Used for the deprotection of the t-Boc group.
Major Products Formed
Amide Bonds: Formed through the reaction of the carboxylic acid group with primary amines.
Free Amine: Formed through the deprotection of the t-Boc group.
Applications De Recherche Scientifique
Bioconjugation
t-Boc-N-amido-PEG5-acid is widely used as a building block for bioconjugation, where it facilitates the formation of stable linkages between biomolecules. This is particularly useful for:
- Antibody-Drug Conjugates (ADCs) : By linking therapeutic agents to antibodies, researchers can create targeted therapies that deliver drugs directly to cancer cells, minimizing side effects on healthy tissues.
- Protein and Oligonucleotide Conjugates : The compound can be employed to modify proteins or oligonucleotides, enhancing their stability and functionality in biological systems .
Drug Delivery Systems
The hydrophilic nature of t-Boc-N-amido-PEG5-acid improves the solubility of drug formulations, which is crucial for:
- Enhanced Bioavailability : By increasing solubility, this compound helps in achieving higher concentrations of drugs in systemic circulation.
- Controlled Release : The ability to form stable amide bonds allows for the development of drug delivery systems that can release therapeutic agents over time, improving treatment efficacy .
PROTAC Technology
t-Boc-N-amido-PEG5-acid serves as an essential component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These molecules leverage the ubiquitin-proteasome system to selectively degrade target proteins within cells. The PEG spacer enhances the solubility and stability of these compounds, making them more effective in cellular environments .
Comparative Analysis with Related Compounds
To better understand the unique properties of t-Boc-N-amido-PEG5-acid, a comparison with similar compounds is presented below:
| Compound Name | Functional Groups | Unique Features |
|---|---|---|
| t-Boc-N-Amido-PEG2-Azide | Azide, Amide, t-Boc | Shorter PEG chain; different solubility profiles |
| t-Boc-N-Amido-PEG3-Azide | Azide, Amide, t-Boc | Intermediate PEG chain; balance between reactivity and stability |
| t-Boc-N-Amido-PEG5-Azide | Azide, Amide, t-Boc | Increased hydrophilicity; suitable for biological applications |
| t-Boc-N-Amido-PEG6-Azide | Azide, Amide, t-Boc | Longer PEG chain; may influence pharmacokinetics |
Development of Antibody-Drug Conjugates
In a study focusing on ADCs, researchers utilized t-Boc-N-amido-PEG5-acid to link cytotoxic agents with monoclonal antibodies. The resulting conjugates demonstrated improved targeting capabilities and reduced off-target toxicity compared to traditional chemotherapy methods.
Synthesis of PROTACs
Another research effort highlighted the use of t-Boc-N-amido-PEG5-acid in constructing PROTACs aimed at degrading specific oncogenic proteins. The incorporation of this PEG derivative allowed for enhanced solubility and stability of the PROTACs in cellular assays, leading to promising results in preclinical models.
Mécanisme D'action
The mechanism of action of t-Boc-N-amido-PEG5-acid involves its role as a linker in bioconjugation processes. The compound’s PEG spacer increases solubility in aqueous media, while the t-Boc protected amino group allows for selective deprotection and subsequent conjugation with other molecules. This enables the formation of stable amide bonds and the targeted delivery of therapeutic agents.
Comparaison Avec Des Composés Similaires
Key Observations :
- Solubility : Longer PEG chains (e.g., PEG36) significantly enhance aqueous solubility due to increased hydrophilicity but may introduce steric hindrance, reducing conjugation efficiency .
- Spacing : PEG5 and PEG8 are optimal for balancing flexibility and reactivity in antibody-drug conjugates (ADCs) .
- Storage : Most compounds require storage at -20°C to prevent degradation .
2.2 Functional Group Derivatives
- NHS Esters : Derivatives like t-Boc-N-amido-PEG5-NHS ester (CAS: 2055040-78-1) enable direct coupling to amines without activation, improving reaction efficiency in protein labeling .
- Propargyl/Azide Derivatives : Compounds like t-Boc-N-amido-PEG5-propargyl (CAS: 2062663-67-4) facilitate click chemistry for site-specific modifications .
- Fmoc-Protected Analogs : Fmoc-N-amido-PEG5-acid (purity: 97–98%) uses base-labile Fmoc deprotection, offering orthogonal protection strategies compared to acid-labile Boc .
2.3 Price and Availability
- Pricing correlates with PEG length and synthesis complexity. For example, t-Boc-N-amido-PEG5-acid is priced competitively (~$125–$200/g), while PEG36 derivatives cost significantly more due to extended synthesis steps .
- Most suppliers (e.g., Broadpharm, Xi’an Kailin Biotechnology) offer bulk customization with 1–2 week lead times .
Activité Biologique
t-Boc-N-amido-PEG5-acid is a versatile compound widely utilized in bioconjugation and drug delivery systems. Its structure features a polyethylene glycol (PEG) moiety, which enhances solubility and biocompatibility, making it an essential component in various biomedical applications. This article delves into the biological activity of t-Boc-N-amido-PEG5-acid, examining its properties, mechanisms of action, and applications in drug delivery.
Chemical Structure and Properties
Chemical Formula : C18H35NO9
Molecular Weight : 409.5 g/mol
CAS Number : 1347750-78-0
Functional Groups :
- Terminal carboxylic acid
- Boc-protected amino group
The hydrophilic nature of the PEG spacer significantly increases the compound's solubility in aqueous environments, facilitating its use in biological contexts. The terminal carboxylic acid can react with primary amines in the presence of coupling agents like EDC or DCC to form stable amide bonds, while the Boc group can be deprotected under mild acidic conditions to yield a free amine .
The biological activity of t-Boc-N-amido-PEG5-acid is primarily attributed to its ability to enhance drug solubility and stability, thereby improving pharmacokinetic profiles. The PEGylation process—where PEG chains are attached to therapeutic agents—serves several critical functions:
- Increased Solubility : The hydrophilic PEG chains increase the solubility of poorly soluble drugs.
- Reduced Immunogenicity : PEGylation can mask drug antigens, reducing immune responses against therapeutic proteins.
- Prolonged Circulation Time : The bulky PEG structure can hinder renal clearance, allowing for longer systemic circulation of the drug .
Applications in Drug Delivery
t-Boc-N-amido-PEG5-acid is particularly relevant in the development of targeted drug delivery systems, including antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). These applications leverage its ability to form stable linkages with therapeutic agents while enhancing their delivery efficacy.
Table 1: Comparative Properties of t-Boc-N-amido-PEG5-acid
| Property | Value |
|---|---|
| Molecular Weight | 409.5 g/mol |
| Solubility | High in aqueous media |
| Stability | Stable under physiological conditions |
| Reactivity | Forms amide bonds with amines |
| Deprotection Conditions | Mild acidic conditions |
Case Studies
-
Targeted Drug Delivery Systems :
A study demonstrated that nanoparticles incorporating t-Boc-N-amido-PEG5-acid significantly improved the targeting efficiency of chemotherapeutic agents to HER2-positive cancer cells. The results indicated a 70% increase in cellular uptake compared to non-targeted formulations . -
Antibody-Drug Conjugates (ADCs) :
Research has shown that ADCs utilizing t-Boc-N-amido-PEG5-acid as a linker exhibit enhanced stability and reduced off-target toxicity. These conjugates effectively deliver cytotoxic agents directly to tumor cells, improving therapeutic outcomes while minimizing side effects . -
PROTAC Development :
In the synthesis of PROTACs, t-Boc-N-amido-PEG5-acid serves as a crucial linker connecting ligands for E3 ubiquitin ligases and target proteins. This approach exploits the ubiquitin-proteasome system for selective protein degradation, showcasing potential for targeted cancer therapies .
Q & A
Basic: What methodologies are recommended for synthesizing and characterizing t-Boc-N-amido-PEG5-acid?
Answer:
Synthesis involves coupling the Boc-protected amine to a PEG5 spacer followed by acid functionalization. Key steps include:
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) to protect the amine group during synthesis, followed by deprotection with trifluoroacetic acid (TFA) .
- Purification : Employ reverse-phase HPLC or flash chromatography to isolate the compound, ensuring >95% purity. Characterization via -NMR (to confirm PEG spacer integrity) and mass spectrometry (MS) for molecular weight validation is critical .
- Quality Control : Quantify residual TFA using ion chromatography if the compound is intended for cell-based assays (<1% TFA recommended) .
Basic: How should t-Boc-N-amido-PEG5-acid be stored to maintain stability?
Answer:
- Storage Conditions : Store desiccated at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the Boc group or PEG oxidation.
- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free amine or acid derivatives). Shelf life typically extends to 12–18 months under optimal conditions .
Advanced: How can conjugation efficiency of t-Boc-N-amido-PEG5-acid with biomolecules be optimized?
Answer:
- Reaction Design : Use a molar excess (1.2–2.0x) of the PEG5-acid derivative relative to the target biomolecule (e.g., peptides, antibodies) in pH 7.4 buffer.
- Kinetic Analysis : Monitor reaction progress via MALDI-TOF MS or SDS-PAGE to assess conjugation yield.
- Steric Hindrance Mitigation : Introduce a spacer (e.g., alkyl chains) between the PEG5 linker and the active site to improve accessibility .
Advanced: How can batch-to-batch variability in t-Boc-N-amido-PEG5-acid synthesis impact experimental outcomes?
Answer:
Variations in salt content, residual solvents, or PEG chain length distribution can alter solubility and bioactivity. To minimize variability:
- Standardized Protocols : Document reaction conditions (temperature, solvent ratios) rigorously.
- Batch Analysis : Use -NMR to confirm PEG5 spacer consistency and Karl Fischer titration for water content quantification.
- Statistical Comparison : Apply ANOVA to compare bioactivity (e.g., IC50) across batches in cell-based assays .
Basic: What factors influence the solubility and pH stability of t-Boc-N-amido-PEG5-acid?
Answer:
- Solubility : The compound is hydrophilic due to PEG5 but may form aggregates in high-salt buffers. Pre-dissolve in DMSO (≤10% v/v) for aqueous solutions.
- pH Stability : The Boc group is stable at pH >4 but hydrolyzes rapidly under acidic conditions (pH <2). Avoid prolonged exposure to acidic buffers during conjugation .
Advanced: How should researchers address discrepancies in reported solubility profiles of t-Boc-N-amido-PEG5-acid across studies?
Answer:
- Controlled Replication : Repeat solubility tests under standardized conditions (temperature, buffer ionic strength).
- Impurity Analysis : Use LC-MS to identify contaminants (e.g., PEG degradation byproducts) that may alter solubility.
- Meta-Analysis : Compare data across studies using statistical tools (e.g., Cohen’s d) to assess effect sizes and identify outliers .
Basic: What experimental design considerations are critical when using t-Boc-N-amido-PEG5-acid in drug delivery studies?
Answer:
- Control Groups : Include unconjugated drug and PEG5-acid-only controls to isolate the linker’s effect on pharmacokinetics.
- Dosage Optimization : Conduct pilot studies to determine the optimal PEG5-drug ratio for bioavailability vs. toxicity trade-offs.
- In Vivo Validation : Use fluorescently tagged PEG5 derivatives for biodistribution tracking via IVIS imaging .
Advanced: What strategies resolve low yields in t-Boc-N-amido-PEG5-acid-mediated bioconjugation?
Answer:
- Reaction Troubleshooting :
- Catalyst Optimization : Test coupling agents (e.g., EDC/NHS vs. DCC) to improve activation efficiency.
- Temperature Modulation : Increase reaction temperature (e.g., 25°C to 37°C) to enhance kinetics.
- Post-Reaction Analysis : Use SEC-HPLC to separate conjugated vs. unreacted species and quantify yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
